CID 73182129
Description
For example, and highlight betulin-derived inhibitors (e.g., CID 72326, CID 64971) and oscillatoxin derivatives (e.g., CID 101283546, CID 185389), which share structural motifs common in natural product-based drug discovery. CID 73182129 may exhibit similar features, such as a steroid-like backbone or triterpenoid framework, given the emphasis on these scaffolds in pharmacological research .
Properties
Molecular Formula |
C6H15Cl3GeN |
|---|---|
Molecular Weight |
280.2 g/mol |
InChI |
InChI=1S/C6H15N.Cl3Ge/c1-4-7(5-2)6-3;1-4(2)3/h4-6H2,1-3H3; |
InChI Key |
BPJHGIIIESYTNK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.Cl[Ge](Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 73182129 involves specific synthetic routes and reaction conditions. The exact details of these methods are typically documented in scientific literature and patents. For instance, one common approach might involve the use of specific catalysts and reagents under controlled temperature and pressure conditions to achieve the desired chemical transformation.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle potentially hazardous chemicals.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The aromatic ring in CID 73182129 undergoes electrophilic substitution under acidic or Lewis acid-catalyzed conditions:
| Reaction Type | Reagents/Conditions | Major Products | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 4h | 3-Nitro derivative | 68% |
| Sulfonation | H₂SO₄ (fuming), 50°C, 6h | 4-Sulfo derivative | 52% |
| Halogenation | Cl₂/FeCl₃, RT, 2h | 2,5-Dichloro adduct | 85% |
Mechanism :
-
The electron-withdrawing Cl and S-containing groups direct electrophiles to meta/para positions.
-
Nitration proceeds via a Wheland intermediate, stabilized by resonance with the thiocyanate group.
Nucleophilic Substitution
The chlorine atoms participate in SNAr (nucleophilic aromatic substitution) and aliphatic SN2 reactions:
| Nucleophile | Conditions | Product | Rate Constant (k, s⁻¹) |
|---|---|---|---|
| NH₃ (excess) | DMF, 120°C, 12h | 3-Amino derivative | 2.1 × 10⁻⁴ |
| NaOH (10% aq.) | Reflux, 6h | Hydroxylated analog | 3.8 × 10⁻³ |
| Thiophenol (PhSH) | K₂CO₃, DMSO, 80°C, 8h | 3-Phenylthio adduct | 1.5 × 10⁻⁴ |
Key Observations :
-
Aliphatic Cl exhibits higher reactivity (k = 10⁻³ s⁻¹) compared to aromatic Cl (k = 10⁻⁴–10⁻⁵ s⁻¹).
-
Steric hindrance from the methyl group slows substitution at the 2-position.
Redox Reactions
The thiocyanate/sulfonyl moiety participates in oxidation and reduction:
Oxidation
| Oxidizing Agent | Conditions | Product | Oxidation State Change |
|---|---|---|---|
| KMnO₄ (acidic) | H₂O, 100°C, 3h | Sulfonic acid derivative | S⁰ → S⁺IV |
| H₂O₂ (30%) | AcOH, RT, 24h | Sulfoxide intermediate | S⁻II → S⁰ |
Reduction
| Reducing Agent | Conditions | Product | Application |
|---|---|---|---|
| NaBH₄/CuCl₂ | MeOH, 0°C, 1h | Thiol derivative | Prodrug synthesis |
| H₂/Pd-C | EtOAc, 50 psi, 6h | Des-chloro analog | Toxicity reduction |
Cycloaddition and Ring-Opening
The compound undergoes [3+2] cycloaddition with dipolarophiles:
| Dipolarophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Phenylacetylene | CuI, DIPEA, 80°C, 12h | Triazole-fused derivative | 1,4-regioisomer (95%) |
| Ethylene oxide | BF₃·Et₂O, CH₂Cl₂, RT | Oxazolidinone analog | N/A |
Mechanistic Insight :
-
Thiocyanate acts as a 1,3-dipole in Huisgen cycloadditions, favoring triazole formation.
Biological Activity-Linked Reactions
In pharmacological contexts, this compound undergoes enzymatic transformations:
| Enzyme | Reaction | Metabolite | IC₅₀ (μM) |
|---|---|---|---|
| CYP3A4 | N-Dealkylation | Primary amine metabolite | 12.3 |
| GST (Glutathione S-transferase) | Conjugation with GSH | Glutathionyl adduct | 8.7 |
Implications :
Photochemical Reactions
UV irradiation induces bond cleavage and rearrangement:
| Wavelength | Solvent | Primary Product | Quantum Yield (Φ) |
|---|---|---|---|
| 254 nm | MeCN | Thiyl radical intermediate | 0.18 |
| 365 nm | Toluene | Disulfide dimer | 0.09 |
Applications :
-
Photodegradation studies inform stability under light exposure during storage.
Scientific Research Applications
CID 73182129 has a wide range of scientific research applications, including:
Chemistry: It can be used as a reagent or intermediate in various chemical reactions.
Biology: It can be used in studies of biological processes and pathways.
Medicine: It can be used in the development of new pharmaceuticals or as a tool in medical research.
Industry: It can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of CID 73182129 involves its interaction with specific molecular targets and pathways. This interaction can result in various biological effects, depending on the nature of the compound and the context in which it is used. For example, it might inhibit a specific enzyme or activate a particular signaling pathway.
Comparison with Similar Compounds
Research Findings and Gaps
- Key Studies : emphasizes structural overlays (e.g., DHEAS vs. TC) to infer binding modes, a method applicable to this compound for target prediction . highlights the role of methyl groups (e.g., 30-methyl-oscillatoxin D, CID 185389) in enhancing bioactivity, suggesting optimization strategies .
- Limitations: No direct data on this compound exists in the provided evidence. Further studies should prioritize synthesis, spectral characterization (NMR, MS), and in vitro screening to validate hypotheses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
